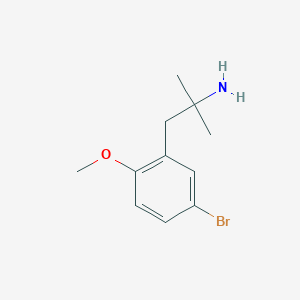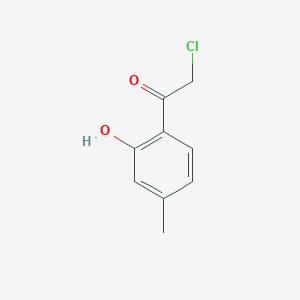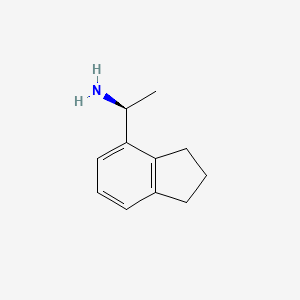
3-(Oxetane-3-sulfonyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxetane-3-sulfonyl)azetidine hydrochloride is a compound that features both oxetane and azetidine rings. These four-membered heterocyclic rings are of significant interest in medicinal chemistry due to their high polarity, low molecular weight, and non-planar features . The oxetane ring is known for its stability and ability to undergo ring-opening reactions, while the azetidine ring is valued for its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetane-3-sulfonyl)azetidine hydrochloride typically involves the formation of the oxetane and azetidine rings followed by their functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxetane-3-sulfonyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(Oxetane-3-sulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(Oxetane-3-sulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The azetidine ring, on the other hand, can engage in hydrogen bonding and other interactions with proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane derivatives: Compounds containing the oxetane ring, such as oxetan-3-one.
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidin-3-one.
Uniqueness
3-(Oxetane-3-sulfonyl)azetidine hydrochloride is unique due to the presence of both oxetane and azetidine rings in its structure. This combination imparts distinct physicochemical properties and biological activities that are not observed in compounds containing only one of these rings .
Propriétés
Numéro CAS |
2792200-72-5 |
|---|---|
Formule moléculaire |
C6H12ClNO3S |
Poids moléculaire |
213.68 g/mol |
Nom IUPAC |
3-(oxetan-3-ylsulfonyl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H11NO3S.ClH/c8-11(9,5-1-7-2-5)6-3-10-4-6;/h5-7H,1-4H2;1H |
Clé InChI |
QIJFTVWXBUNGPA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)S(=O)(=O)C2COC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)

